
Linsitinib-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Linsitinib-d3 is a deuterated form of Linsitinib, a small molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR). This compound is primarily investigated for its potential antineoplastic activity, particularly in the treatment of various types of cancer. By inhibiting IGF-1R and IR, this compound prevents tumor cell proliferation and induces apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Linsitinib-d3 involves the incorporation of deuterium atoms into the Linsitinib molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The synthetic route may involve multiple steps, including the formation of key intermediates and their subsequent deuteration under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: Linsitinib-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions may occur under specific conditions, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structures and properties .
Wissenschaftliche Forschungsanwendungen
Linsitinib-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of Linsitinib.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving IGF-1R and IR.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting IGF-1R and IR pathways.
Wirkmechanismus
Linsitinib-d3 exerts its effects by selectively inhibiting the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR). These receptors play crucial roles in cellular proliferation, differentiation, and survival. By inhibiting these receptors, this compound disrupts the signaling pathways that promote tumor cell growth and survival, leading to apoptosis. The primary molecular targets include the IGF-1R and IR, and the downstream pathways affected include the PI3K/AKT and MAPK pathways .
Vergleich Mit ähnlichen Verbindungen
OSI-906: Another name for Linsitinib, which also inhibits IGF-1R and IR.
BMS-754807: A dual inhibitor of IGF-1R and IR with similar antineoplastic properties.
NVP-AEW541: A selective IGF-1R inhibitor used in cancer research.
Uniqueness of Linsitinib-d3: this compound is unique due to its deuterated nature, which can provide advantages in pharmacokinetics and metabolic stability compared to its non-deuterated counterparts. The incorporation of deuterium atoms can lead to a slower rate of metabolism, potentially enhancing the compound’s efficacy and reducing side effects .
Eigenschaften
Molekularformel |
C26H23N5O |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
3-[8-amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]-1-(trideuteriomethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C26H23N5O/c1-26(32)14-19(15-26)25-30-22(23-24(27)28-11-12-31(23)25)18-8-7-17-9-10-20(29-21(17)13-18)16-5-3-2-4-6-16/h2-13,19,32H,14-15H2,1H3,(H2,27,28)/i1D3 |
InChI-Schlüssel |
PKCDDUHJAFVJJB-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O |
Kanonische SMILES |
CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)

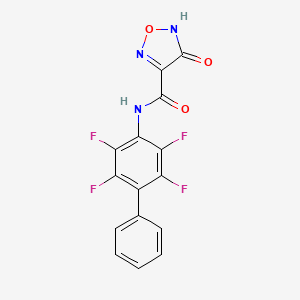
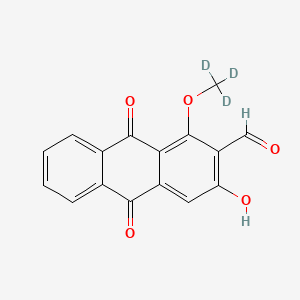

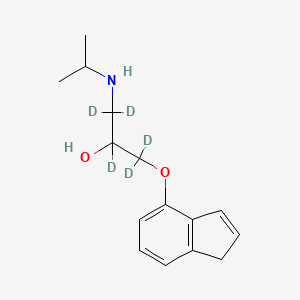
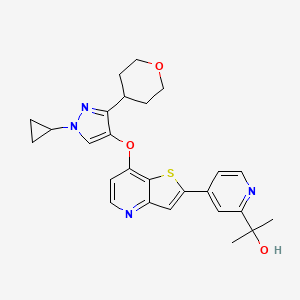
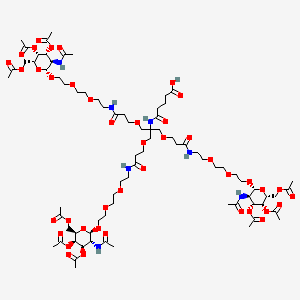

![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12424905.png)
![7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one](/img/structure/B12424909.png)
